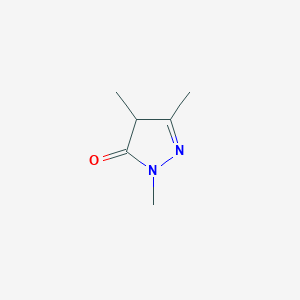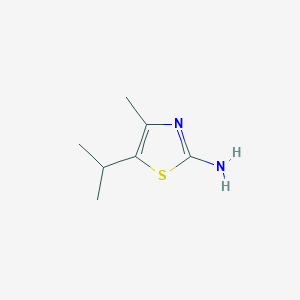
N-Methyl-N-nitroso-4-(phenylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-nitroso-4-(phenylazo)aniline, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research and development. MNPA is a diazo compound that has a nitroso group and a methyl group attached to the nitrogen atom. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and benzene.
Mécanisme D'action
N-Methyl-N-nitroso-4-(phenylazo)aniline is a photoactive compound, meaning that it can absorb light and undergo a chemical reaction. The mechanism of action of N-Methyl-N-nitroso-4-(phenylazo)aniline involves the absorption of light by the phenylazo group, which causes the molecule to undergo a cis-trans isomerization. This isomerization can lead to changes in the electronic and optical properties of the molecule, which can be studied using spectroscopic techniques.
Effets Biochimiques Et Physiologiques
N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mutagenic compound in bacterial assays. N-Methyl-N-nitroso-4-(phenylazo)aniline has also been shown to induce DNA damage in human lymphocytes, suggesting that it may have genotoxic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methyl-N-nitroso-4-(phenylazo)aniline in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a laboratory setting. N-Methyl-N-nitroso-4-(phenylazo)aniline also has a relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. However, N-Methyl-N-nitroso-4-(phenylazo)aniline is a potentially hazardous compound and should be handled with care. It is also important to note that N-Methyl-N-nitroso-4-(phenylazo)aniline has not been extensively studied for its toxicity and potential health effects.
Orientations Futures
There are several potential future directions for research involving N-Methyl-N-nitroso-4-(phenylazo)aniline. One area of interest is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based probes for studying biological systems. N-Methyl-N-nitroso-4-(phenylazo)aniline has already been used as a probe for studying the surface structure of metal oxides, and it may have similar applications in the study of biological membranes and other systems. Another potential area of research is the development of N-Methyl-N-nitroso-4-(phenylazo)aniline-based materials for use in optoelectronic devices. N-Methyl-N-nitroso-4-(phenylazo)aniline's unique photoactive properties make it a promising candidate for use in materials such as organic solar cells and light-emitting diodes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-nitroso-4-(phenylazo)aniline, and to determine its potential toxicity and health effects.
Méthodes De Synthèse
N-Methyl-N-nitroso-4-(phenylazo)aniline can be synthesized through a diazotization reaction between aniline and sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with N-methyl-N-nitrosourea to form N-Methyl-N-nitroso-4-(phenylazo)aniline. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-Methyl-N-nitroso-4-(phenylazo)aniline has been used in various scientific research applications, particularly in the field of spectroscopy. Its unique chemical properties make it a useful tool for studying the interaction between light and matter. N-Methyl-N-nitroso-4-(phenylazo)aniline has been used as a probe molecule to investigate the surface structure of metal oxides and to study the electronic properties of organic semiconductors.
Propriétés
Numéro CAS |
16339-01-8 |
|---|---|
Nom du produit |
N-Methyl-N-nitroso-4-(phenylazo)aniline |
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-methyl-N-(4-phenyldiazenylphenyl)nitrous amide |
InChI |
InChI=1S/C13H12N4O/c1-17(16-18)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
YKCOXSGBLMSJLH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
SMILES canonique |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)N=O |
Autres numéros CAS |
16339-01-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)





![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)


![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)

